molecular formula C19H16FN5O2 B12697616 4L2G2Gmz5F CAS No. 1186234-39-8

4L2G2Gmz5F

Cat. No.: B12697616
CAS No.: 1186234-39-8
M. Wt: 365.4 g/mol
InChI Key: LIPUUWBEFCDHSI-UHFFFAOYSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) 4L2G2Gmz5F, also known as V-158866, is a chemical substance with the molecular formula C19H16FN5O2. It is systematically named as 1-Azetidinecarboxamide, 3-((5-(2-fluorophenyl)-2-pyridinyl)oxy)-N-3-pyridazinyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4L2G2Gmz5F involves multiple steps, starting with the preparation of the core azetidinecarboxamide structure. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4L2G2Gmz5F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4L2G2Gmz5F has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4L2G2Gmz5F involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4L2G2Gmz5F stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

1186234-39-8

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-[5-(2-fluorophenyl)pyridin-2-yl]oxy-N-pyridazin-3-ylazetidine-1-carboxamide

InChI

InChI=1S/C19H16FN5O2/c20-16-5-2-1-4-15(16)13-7-8-18(21-10-13)27-14-11-25(12-14)19(26)23-17-6-3-9-22-24-17/h1-10,14H,11-12H2,(H,23,24,26)

InChI Key

LIPUUWBEFCDHSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4F

Origin of Product

United States

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